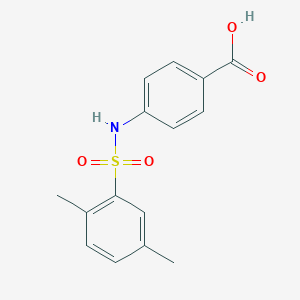

4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid

描述

4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid is a benzoic acid derivative featuring a 2,5-dimethylbenzenesulfonylamino substituent at the para position of the aromatic ring. Its synthesis likely involves multi-step reactions, including sulfonylation of 4-aminobenzoic acid with 2,5-dimethylbenzenesulfonyl chloride, followed by purification.

属性

IUPAC Name |

4-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-10-3-4-11(2)14(9-10)21(19,20)16-13-7-5-12(6-8-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFQTAXIYWVXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359648 | |

| Record name | 4-[(2,5-Dimethylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126146-01-8 | |

| Record name | 4-[(2,5-Dimethylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid typically involves the sulfonation of 2,5-dimethylbenzenamine followed by coupling with benzoic acid. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process. The intermediate sulfonyl chloride is then reacted with benzoic acid under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

化学反应分析

Types of Reactions

4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinyl or sulfide derivatives.

科学研究应用

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid exhibit anti-inflammatory and analgesic properties. These compounds are being investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that modifications to the benzenesulfonamide structure can enhance potency against COX-2, making it a promising candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Matrix Metalloproteinase Inhibition

The compound has been studied for its inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in various pathological processes such as cancer metastasis and tissue remodeling. Inhibitors targeting MMPs can potentially treat conditions like arthritis and tumor progression . Specifically, sulfonamide derivatives have shown promise in selectively inhibiting gelatinases, which are a subset of MMPs involved in extracellular matrix degradation .

Agricultural Applications

Insect Growth Regulators (IGRs)

Insect growth regulators derived from compounds similar to this compound have been explored for their ability to disrupt the growth and development of pests. These compounds can interfere with hormonal regulation in insects, leading to developmental arrest or mortality . The specificity of these compounds towards insect enzymes makes them valuable for agricultural pest management without harming non-target species.

Material Science

Organic Electronics

The unique electronic properties of this compound derivatives make them suitable for applications in organic electronics. Research into their use as semiconductors or in organic light-emitting diodes (OLEDs) is ongoing. The incorporation of sulfonamide groups can enhance charge transport properties, making these materials valuable in developing efficient electronic devices .

Case Studies and Research Findings

作用机制

The mechanism by which 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Key Analogues:

4-Hydroxybenzoic Acid (CAS 99-96-7) : Features a hydroxyl group at the para position. The hydroxyl group increases acidity (pKa ~4.5) compared to unsubstituted benzoic acid (pKa ~4.2) due to electron-withdrawing effects. However, the absence of a sulfonamide group reduces its polarity and molecular weight (138.12 g/mol) relative to the target compound .

4-Methoxybenzoic Acid : The methoxy group is electron-donating, slightly reducing acidity (pKa ~4.5–4.8) compared to 4-hydroxybenzoic acid. Its commercial availability in bulk quantities (1 kg, 250 g) contrasts with the specialized status of the target compound .

4-(Methylsulfonamido)benzoic Acid (CAS 4389-50-8) : Shares the sulfonamide group but lacks the dimethyl substitution on the benzenesulfonyl moiety. This difference may influence steric hindrance and solubility, as the dimethyl groups in the target compound could enhance lipophilicity .

Table 1: Structural and Physicochemical Comparison

Functional and Application Differences

- Biological Relevance : Sulfonamide derivatives are often explored for antimicrobial or enzyme-inhibitory activity. The dimethyl substitution may enhance metabolic stability compared to simpler analogues like 4-(methylsulfonamido)-benzoic acid .

- Handling and Safety : While 4-hydroxybenzoic acid and 2,4,5-trimethoxybenzoic acid have established safety profiles , the target compound’s MSDS is unavailable, suggesting further toxicity studies are needed.

生物活性

Overview

4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid, also known by its CAS number 126146-01-8, is an organic compound characterized by a benzoic acid moiety linked to a benzenesulfonylamino group, which is further substituted with two methyl groups. This unique structure contributes to its diverse biological activities, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

The compound falls under the category of benzenesulfonamides and exhibits significant chemical reactivity due to its functional groups. It can participate in various chemical reactions including oxidation, reduction, and substitution.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of sulfonic acids or oxidized derivatives | Potassium permanganate, Hydrogen peroxide |

| Reduction | Conversion of the sulfonyl group to sulfinyl or sulfide | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Electrophilic and nucleophilic substitution at the aromatic ring | Halogens, Alkylating agents |

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. Studies have indicated its efficacy in inhibiting bacterial growth.

- Anti-inflammatory Effects : It has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.

- Potential Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by affecting cancer cell proliferation.

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells. This includes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Modulation : It could potentially bind to receptors and modulate their activity, affecting various signaling pathways.

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Antimicrobial Study : A study conducted on the compound's antimicrobial efficacy revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Anti-inflammatory Research : In vitro assays demonstrated that the compound reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

- Cancer Cell Proliferation : A recent investigation into its anticancer properties showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines, including breast and colon cancer cells.

常见问题

Q. Methodological Answer :

- Crystal Growth : Use slow evaporation of a DMSO/water mixture to obtain high-quality single crystals .

- Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 295 K.

- Structure Solution : Use SHELXT (direct methods) for phase determination and SHELXL-2018 for refinement. Address disorder in methyl groups via PART commands .

- Validation : Cross-check geometric parameters (e.g., S–N bond length: ~1.63 Å) against similar sulfonamides in the Cambridge Structural Database .

Basic: Which spectroscopic techniques are most effective for characterizing purity and functional groups?

Q. Methodological Answer :

- FT-IR : Confirm sulfonamide (1320–1290 cm⁻¹, S=O asymmetric stretch) and carboxylic acid (2500–3300 cm⁻¹, O–H stretch; 1680 cm⁻¹, C=O) .

- LC-MS (ESI+) : Verify molecular ion [M+H]⁺ at m/z 334.1 (calculated for C₁₅H₁₅NO₄S). Use a C18 column (3.5 µm, 4.6 × 50 mm) with 0.1% formic acid in water/acetonitrile gradient .

- ¹H NMR (DMSO-d₆) : Identify aromatic protons (δ 7.8–8.2 ppm), methyl groups (δ 2.4–2.6 ppm), and carboxylic acid proton (δ 12.1 ppm) .

Advanced: How to address discrepancies in crystallographic R-factors during refinement?

Q. Methodological Answer :

- Data Quality : Ensure completeness >95% (θ < 25°) and redundancy >4. Exclude outliers via PLATON /ADDSYM .

- Thermal Parameters : Anisotropic refinement for non-H atoms. Apply ISOR restraints if Ueq values exceed 0.08 Ų .

- Hydrogen Bonding : Use OLEX2 to model H-bonds (e.g., carboxylic acid dimer: O···O ~2.65 Å). Discrepancies >0.05 in Rint warrant re-measurement .

Advanced: How does the sulfonyl group influence acidity compared to unsubstituted benzoic acid?

Q. Methodological Answer :

- pKa Determination : Perform potentiometric titration in 50% ethanol/water. The sulfonyl group (electron-withdrawing) lowers pKa by ~1.5 units (e.g., pKa ~2.8 vs. 4.2 for benzoic acid) .

- Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) show increased partial positive charge on the carboxylic carbon due to resonance effects .

Basic: What solvent systems optimize recrystallization for high-purity single crystals?

Q. Methodological Answer :

- Solvent Screening : Test dimethyl sulfoxide (DMSO), ethanol, and acetonitrile.

- Optimal System : Dissolve in hot DMSO (80°C), filter, and layer with water (1:4 ratio). Slow cooling (0.5°C/h) yields prismatic crystals suitable for XRD .

Advanced: How to model protonation states in molecular docking studies targeting carbonic anhydrase?

Q. Methodological Answer :

- Ionization State : At physiological pH (7.4), the carboxylic acid is deprotonated (pKa ~2.8), while the sulfonamide remains neutral. Use PROPKA to validate .

- Docking Workflow :

- Prepare protein (PDB: 3LXE) with AutoDockTools (remove water, add polar hydrogens).

- Assign Gasteiger charges to the ligand.

- Run AutoDock Vina with exhaustiveness=20 .

Basic: How to optimize TLC for monitoring sulfonylation reactions?

Q. Methodological Answer :

- Stationary Phase : Silica gel 60 F₂₅₄ plates.

- Mobile Phase : Ethyl acetate/hexane (3:7) with 1% acetic acid to suppress tailing.

- Visualization : UV (254 nm) for sulfonamide (Rf ~0.4) and ninhydrin spray for unreacted amine (Rf ~0.1) .

Advanced: What computational methods predict NMR chemical shifts for this compound?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian 16 (B3LYP/6-311++G(d,p)) to optimize geometry and compute shielding tensors.

- Shift Prediction : ChemDraw or MNova NMR with corrections for solvent (DMSO-d₆) and temperature. Compare experimental ¹H shifts (δ 7.8–8.2 ppm) with calculated values (MAE <0.3 ppm) .

Advanced: How do 2,5-dimethyl substitutions affect crystal packing via steric interactions?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。